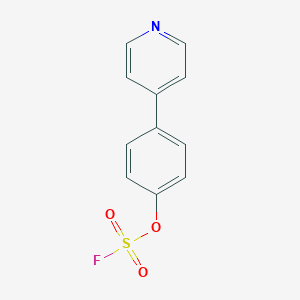

4-(4-Fluorosulfonyloxyphenyl)pyridine

Description

Properties

IUPAC Name |

4-(4-fluorosulfonyloxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3S/c12-17(14,15)16-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXXEILPEDTDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation Using Sulfuryl Fluoride (SO₂F₂)

The most industrially viable method involves direct fluorosulfonylation of 4-(4-hydroxyphenyl)pyridine using sulfuryl fluoride gas. As detailed in EP3715342A1, this one-step protocol leverages the electrophilicity of SO₂F₂ to functionalize phenolic hydroxyl groups under mild conditions.

Reaction Conditions

- Substrate: 4-(4-Hydroxyphenyl)pyridine

- Reagents: SO₂F₂ (1.2–2.0 equiv), triethylamine (1.5–3.0 equiv)

- Solvent: Dichloromethane or acetonitrile (0.1–0.5 M substrate concentration)

- Temperature: 0–25°C (room temperature preferred for scalability)

- Reaction Time: 2–16 hours (monitored via HPLC for phenol consumption)

The base (triethylamine) deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks sulfuryl fluoride. This results in the displacement of one fluoride ion, forming the fluorosulfonate ester. Post-treatment involves quenching excess SO₂F₂ with ice water, followed by extraction with dichloromethane, washing with saturated brine, and drying over anhydrous Na₂SO₄. Rotary evaporation yields the crude product, which is typically purified via recrystallization from methanol/water (purity >98% by HPLC).

Advantages

- Atom Economy: No protecting groups required.

- Scalability: Demonstrated at multi-kilogram scale in patent examples.

- Yield: 85–92% in optimized batches.

Challenges

- Gas Handling: SO₂F₂ is toxic and requires specialized equipment for safe delivery.

- Moisture Sensitivity: Anhydrous conditions are critical to prevent hydrolysis to the sulfonic acid.

Protection-Deprotection Strategy via Benzyl Ether Intermediates

For substrates prone to over-sulfonylation or oxidation, a protection-deprotection sequence—adapted from CN105461617A—offers enhanced regiocontrol. This method first protects the phenolic hydroxyl as a benzyl ether, installs the fluorosulfonyl group, and finally removes the benzyl protecting group.

Step 1: Benzyl Protection

4-(4-Hydroxyphenyl)pyridine is treated with benzyl chloride (1.1 equiv) in toluene under reflux (110°C, 4–8 hours) using K₂CO₃ as a base. The resulting 4-(4-benzyloxyphenyl)pyridine is isolated via filtration (yield: 88–94%).

Step 2: Fluorosulfonylation

The benzyl-protected intermediate undergoes sulfonylation with SO₂F₂ under conditions identical to Section 2.1, yielding 4-(4-fluorosulfonyloxybenzyloxyphenyl)pyridine.

Step 3: Hydrogenolytic Deprotection

Catalytic hydrogenation (10% Pd/C, H₂ at 1–3 bar, ethanol solvent) cleaves the benzyl group at 25–40°C over 6–12 hours. Filtration and concentration afford the final product (overall yield: 76–82%).

Advantages

- Selectivity: Avoids side reactions at the pyridine nitrogen.

- Purity: Reduces formation of disulfonylated byproducts.

Drawbacks

- Multi-Step Synthesis: Adds complexity and time.

- Catalyst Cost: Palladium-based catalysts increase production expenses.

Mitsunobu-Mediated Sulfonate Transfer

An alternative approach employs the Mitsunobu reaction to transfer a fluorosulfonyl group from a donor molecule (e.g., fluorosulfonyloxyphthalimide) to the phenolic oxygen. While less common, this method is valuable for sterically hindered substrates.

Reaction Parameters

- Donor Reagent: N-Fluorosulfonyloxyphthalimide (1.5 equiv)

- Conditions: DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to room temperature, 12–24 hours

- Yield: 68–75% after column chromatography

Limitations

- Phosphine Byproducts: Require extensive purification.

- Cost: High reagent expenses limit industrial use.

Reaction Optimization and Process Development

Solvent Selection

Polar aprotic solvents (acetonitrile, DCM) maximize SO₂F₂ solubility and reaction rate. Non-polar solvents (toluene) are preferred for benzyl protection to minimize solvolysis.

Base Screening

Triethylamine outperforms bulkier bases (DIPEA) in direct sulfonylation, as steric hindrance slows phenoxide formation. However, DIPEA reduces side reactions in sensitive substrates.

Temperature Control

Exothermic sulfonylation requires cooling (0–5°C) during reagent addition to prevent thermal decomposition. Subsequent warming to 25°C ensures complete conversion.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, 60:40 MeCN/H₂O, 1.0 mL/min) shows a single peak at tᵣ = 6.2 min (λ = 254 nm).

Industrial Challenges and Solutions

Hydrolytic Stability

- Solution: Store the final product under nitrogen with molecular sieves (4Å) to prevent moisture ingress.

Applications in Drug Synthesis

The fluorosulfonyl group serves as a versatile handle for further functionalization. For example, nucleophilic displacement with amines generates sulfonamides—a key pharmacophore in kinase inhibitors like imatinib analogs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorosulfonyloxyphenyl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminophenylpyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

4-(4-Fluorosulfonyloxyphenyl)pyridine has several applications in scientific research:

Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological research: It can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 4-(4-fluorosulfonyloxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and specificity through interactions with the target’s active site. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physical Properties

The fluorosulfonyloxy group distinguishes 4-(4-Fluorosulfonyloxyphenyl)pyridine from analogs with halogens, nitro (-NO₂), or alkyl substituents. Key comparisons include:

Table 1: Physical Properties of Selected Pyridine Derivatives

| Compound | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polarity) |

|---|---|---|---|---|

| This compound | -OSO₂F | ~291.27* | Not reported | Moderate (polar solvents) |

| 4-(4-Nitrophenyl)pyridine | -NO₂ | 215.18 | 268–287 | Low (non-polar) |

| 4-(4-Methylphenyl)pyridine | -CH₃ | 185.23 | ~180 | High (organic solvents) |

| 4-(4-Carboxy-3-fluorophenyl)pyridine | -COOH, -F | 237.20 | Not reported | High (aqueous) |

| 4-(2-Aminoethyl)pyridine | -CH₂CH₂NH₂ | 136.19 | Liquid at RT | High (polar protic) |

Key Observations :

Chemical Reactivity and Stability

Electrophilicity and Reactivity:

- The fluorosulfonyloxy group in this compound makes it highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonylation reactions. This contrasts with nitro-substituted analogs, which are more stable but less electrophilic .

- In contrast, 4-(2-Aminoethyl)pyridine exhibits nucleophilic behavior due to its amino group, enabling coordination with metal ions or participation in condensation reactions .

Thermal Stability:

Pharmaceutical Potential:

- Pyridine derivatives with electron-withdrawing groups (e.g., -F, -Cl) show antimicrobial and antitumor activities. For example, 4-(4-Carboxy-3-fluorophenyl)pyridine derivatives are explored as kinase inhibitors .

- The fluorosulfonyloxy group’s sulfonylation capability positions this compound as a candidate for prodrug synthesis or covalent inhibitor design .

Materials Science:

Computational Insights into Electronic Properties

Density functional theory (DFT) studies on pyridine derivatives reveal:

- HOMO-LUMO Gaps: Electron-withdrawing groups (e.g., -OSO₂F) widen the HOMO-LUMO gap compared to electron-donating groups, reducing reactivity but increasing stability. For example, 4-(1-Aminoethyl)pyridine has a gap of 6.08 eV, suggesting bioactivity .

- Solvent Effects: Polar solvents stabilize charge-transfer transitions in pyridine derivatives, as seen in 4-(1-Aminoethyl)pyridine’s redshifted absorption spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.